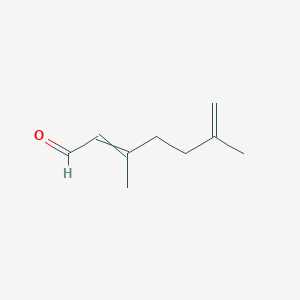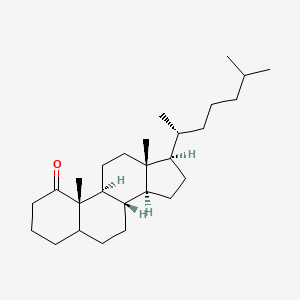
Cholestan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholestan-1-one is a steroidal ketone with the molecular formula C27H46O. It is a derivative of cholesterol and belongs to the class of compounds known as cholestanes. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cholestan-1-one can be synthesized through several methods. One common approach involves the oxidation of cholestane derivatives. For example, cholestan-3-one can be prepared by the oxidation of cholestane using reagents such as chromium trioxide or pyridinium chlorochromate . Another method involves the reduction of cholest-1-en-3-one using zinc and hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process requires precise control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cholestan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cholestan-3-one using strong oxidizing agents.
Reduction: Reduction of this compound can yield cholestanol derivatives.
Substitution: Chlorination of this compound can produce chloro-ketones, such as 2β-chloro-ketone and 2α-chloro-ketone.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Zinc, hydrochloric acid.
Substitution: Chlorine gas, acid catalysts.
Major Products Formed
Oxidation: Cholestan-3-one.
Reduction: Cholestanol derivatives.
Substitution: 2β-chloro-ketone, 2α-chloro-ketone.
Aplicaciones Científicas De Investigación
Cholestan-1-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of cholestan-1-one involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors involved in cholesterol metabolism and other biological processes . For example, this compound has been shown to influence lipid metabolism by affecting the levels of free fatty acids and neutral steroids .
Comparación Con Compuestos Similares
Cholestan-1-one can be compared with other similar compounds, such as:
Cholest-4-en-3-one: Another cholesterol derivative with distinct biological activities.
Coprostanone: A metabolite of cholesterol with similar structural features.
Cholestan-3-one: A closely related compound with different reactivity and applications.
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties compared to other cholestane derivatives.
Propiedades
Número CAS |
55700-37-3 |
|---|---|
Fórmula molecular |
C27H46O |
Peso molecular |
386.7 g/mol |
Nombre IUPAC |
(8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-1-one |
InChI |
InChI=1S/C27H46O/c1-18(2)8-6-9-19(3)22-14-15-23-21-13-12-20-10-7-11-25(28)27(20,5)24(21)16-17-26(22,23)4/h18-24H,6-17H2,1-5H3/t19-,20?,21+,22-,23+,24+,26-,27+/m1/s1 |
Clave InChI |
YZAKUXKVXMKKGC-LQJGYYSOSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(C(=O)CCC4)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(C(=O)CCC4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14637729.png)
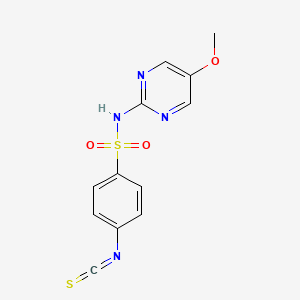
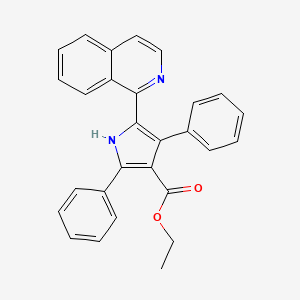
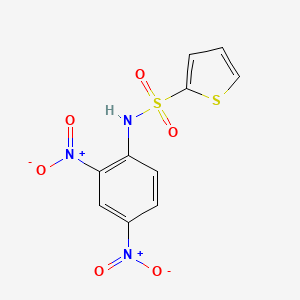

![1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B14637748.png)
![4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide](/img/structure/B14637750.png)
![1-Propanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B14637751.png)
![2-Methyl-5-[(2R,5S)-2-methyl-5-(propan-2-yl)oxolan-2-yl]furan](/img/structure/B14637754.png)
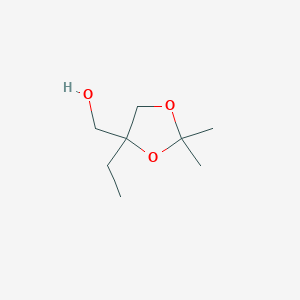

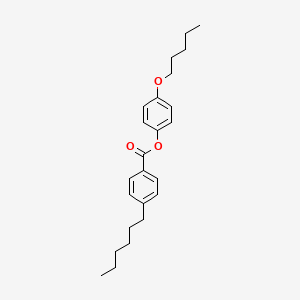
![1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B14637794.png)
